N-(6-Butanamidohexyl)butanamide

Description

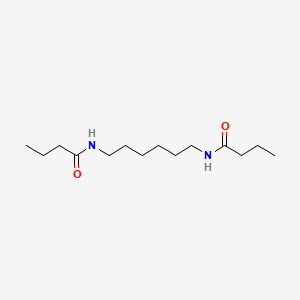

N-(6-Butanamidohexyl)butanamide is a diamide derivative characterized by a hexyl backbone substituted with two butanamide groups. The molecule’s flexibility and amide linkages may influence its bioavailability and metabolic stability compared to more rigid or polar derivatives .

Properties

Molecular Formula |

C14H28N2O2 |

|---|---|

Molecular Weight |

256.38 g/mol |

IUPAC Name |

N-[6-(butanoylamino)hexyl]butanamide |

InChI |

InChI=1S/C14H28N2O2/c1-3-9-13(17)15-11-7-5-6-8-12-16-14(18)10-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18) |

InChI Key |

VLOWJRRWUWYFOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCCCCCNC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Butanamidohexyl)butanamide typically involves the amidation reaction between a butanoic acid derivative and a hexylamine derivative. The reaction can be catalyzed by various agents, including enzymes or chemical catalysts. The general reaction scheme is as follows:

Amidation Reaction:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as lipases, can enhance the efficiency and selectivity of the reaction, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(6-Butanamidohexyl)butanamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide to the corresponding amine.

Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Various electrophiles can be used to facilitate substitution reactions.

Major Products Formed

Hydrolysis: Butanoic acid and hexylamine.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the electrophile used.

Scientific Research Applications

N-(6-Butanamidohexyl)butanamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Butanamidohexyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity : N-(6-Butanamidohexyl)butanamide lacks aromatic or chlorinated substituents, making it less lipophilic than compounds like (6) or (m) .

- Functional Group Diversity: Unlike hydroxamic acids (e.g., compound 6), which are known for iron chelation in antimicrobial or anticancer agents, the target compound’s amide groups may prioritize stability over reactivity .

- Stereochemical Complexity : Pharmacopeial compounds (e.g., m, n, o) exhibit intricate stereochemistry (e.g., 2S,4S,5S configurations), enhancing target specificity but complicating synthesis compared to the simpler, achiral target molecule .

Stability and Metabolic Considerations

- Metabolic Degradation : The hexyl backbone in this compound may undergo ω-oxidation in the liver, whereas compounds with aromatic groups (e.g., 6) resist rapid degradation.

- Thermal Stability : Symmetrical amides typically exhibit higher thermal stability than hydroxamic acids, which may decompose upon heating .

Biological Activity

N-(6-Butanamidohexyl)butanamide, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the context of anti-inflammatory effects and potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be described by its chemical structure, which consists of a butanamide moiety linked to a hexyl chain. This structural configuration is hypothesized to influence its interaction with biological targets, particularly in inflammatory pathways.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its effects on pro-inflammatory cytokines and other related pathways. Below are key findings from relevant studies:

Anti-Inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, research involving synthetic compounds with similar structural motifs showed that several derivatives effectively suppressed mRNA expression levels of these cytokines in human keratinocyte cells (HaCaT) when stimulated with lipopolysaccharide (LPS) .

| Compound | IL-6 mRNA Expression (Relative to Control) | IL-1β mRNA Expression (Relative to Control) |

|---|---|---|

| 5d | 7.5 | Significant inhibition observed |

| 5c | 4.6 | Significant inhibition observed |

| 5f | 7.2 | Significant inhibition observed |

| 5m | 9.0 | Significant inhibition observed |

| 4d | 5.3 | Significant inhibition observed |

In Vivo Studies

In vivo experiments have further confirmed the anti-inflammatory potential of this compound-related compounds. Following administration of LPS in mice, treatment with selected compounds resulted in reduced levels of IL-6, IL-1β, and TNF-α, indicating effective suppression of inflammatory responses . Notably, the compounds did not exhibit significant hepatotoxicity, as evidenced by lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to controls.

The mechanism through which this compound exerts its biological effects appears to involve modulation of inflammatory pathways. The suppression of cytokine expression suggests that this compound may act on signaling pathways associated with inflammation, potentially through inhibition of nuclear factor kappa B (NF-kB) or other transcription factors involved in the inflammatory response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.